molecular formula C17H15Br2N3O2 B11547666 (3E)-N-(4-bromophenyl)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(4-bromophenyl)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11547666
M. Wt: 453.1 g/mol
InChI Key: GZXGPXHXBINHAB-SRZZPIQSSA-N
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Description

(3E)-N-(4-BROMOPHENYL)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound characterized by the presence of bromine atoms attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-BROMOPHENYL)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common method includes the formation of the butanamide backbone followed by the introduction of bromophenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-BROMOPHENYL)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Scientific Research Applications

(3E)-N-(4-BROMOPHENYL)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-N-(4-BROMOPHENYL)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3E)-N-(4-CHLOROPHENYL)-3-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE: Similar structure with chlorine atoms instead of bromine.

    (3E)-N-(4-FLUOROPHENYL)-3-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE: Fluorine atoms replace bromine, affecting reactivity and properties.

Uniqueness

The presence of bromine atoms in (3E)-N-(4-BROMOPHENYL)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its chlorine and fluorine analogs, which may exhibit different chemical behaviors and applications.

Properties

Molecular Formula

C17H15Br2N3O2

Molecular Weight

453.1 g/mol

IUPAC Name

3-bromo-N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C17H15Br2N3O2/c1-11(9-16(23)20-15-7-5-13(18)6-8-15)21-22-17(24)12-3-2-4-14(19)10-12/h2-8,10H,9H2,1H3,(H,20,23)(H,22,24)/b21-11+

InChI Key

GZXGPXHXBINHAB-SRZZPIQSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/CC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)CC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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